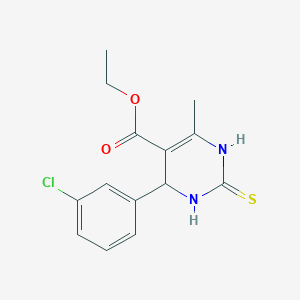
N-Chenodeoxycholyl-2-fluoro-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chenodeoxycholyl-2-fluoro-beta-alanine, commonly known as CDCA-FA, is a synthetic bile acid derivative that has recently gained attention in the scientific community for its potential use in various research applications. This compound is synthesized using a multi-step process, and its unique chemical structure makes it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
CDCA-FA acts as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid synthesis, transport, and metabolism. Activation of FXR by CDCA-FA leads to the suppression of bile acid synthesis and the upregulation of bile acid transporters, which can help to reduce the accumulation of toxic bile acids in the liver.
Biochemical and Physiological Effects:
CDCA-FA has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the modulation of inflammation, and the promotion of liver regeneration. Additionally, CDCA-FA has been shown to have a positive effect on gut microbiota composition, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDCA-FA is its ability to mimic the natural bile acids found in the human body, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of CDCA-FA is its relatively high cost compared to other research tools. Additionally, CDCA-FA may not be suitable for all research applications, and its effects may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several potential future directions for research involving CDCA-FA. One area of interest is the use of CDCA-FA as a therapeutic agent for liver and metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, further research is needed to better understand the mechanisms of action of CDCA-FA and its effects on various biological processes. Finally, the development of more cost-effective synthesis methods for CDCA-FA could help to make this valuable research tool more widely available to the scientific community.
Métodos De Síntesis
The synthesis of CDCA-FA involves several steps, including the protection of the hydroxyl groups on the chenodeoxycholic acid molecule, the introduction of a fluorine atom at the beta position, and the coupling of the resulting intermediate with glycine. The final product is obtained through deprotection and purification steps.
Aplicaciones Científicas De Investigación
CDCA-FA has been used in various scientific research applications due to its ability to mimic the natural bile acids found in the human body. It has been shown to have potential therapeutic applications in the treatment of various diseases, including liver and metabolic disorders. Additionally, CDCA-FA has been used as a probe to study the mechanisms of bile acid transport and metabolism in the liver and other organs.
Propiedades
Número CAS |
114818-27-8 |
|---|---|
Nombre del producto |
N-Chenodeoxycholyl-2-fluoro-beta-alanine |
Fórmula molecular |
C8H4ClF3O2 |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
3-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid |
InChI |
InChI=1S/C27H44FNO5/c1-15(4-7-23(32)29-14-21(28)25(33)34)18-5-6-19-24-20(9-11-27(18,19)3)26(2)10-8-17(30)12-16(26)13-22(24)31/h15-22,24,30-31H,4-14H2,1-3H3,(H,29,32)(H,33,34)/t15-,16+,17-,18-,19?,20?,21?,22-,24?,26+,27-/m1/s1 |
Clave InChI |
BILAUYJFCBEEOJ-ZMGWGPHFSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
N-chenodeoxycholyl-2-fluoro-beta-alanine N-chenodeoxycholyl-2-fluoro-beta-alanine, (3alpha,5beta,7alpha-(R))-isomer NCDCFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)


![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)


![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)





